molecular formula C16H24N2O2S B12697255 Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- CAS No. 103041-95-8

Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)-

Cat. No.: B12697255
CAS No.: 103041-95-8
M. Wt: 308.4 g/mol
InChI Key: PWHJEZHEVRUFNV-UHFFFAOYSA-N
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Description

Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- is a complex organic compound that features a morpholine ring substituted with a thiobenzoyl group and a dimethylamino propoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of diethanolamine with sulfuric acid to form morpholine . The thiobenzoyl group can be introduced through a reaction with thiobenzoyl chloride, and the dimethylamino propoxy side chain can be added via a nucleophilic substitution reaction using 3-(dimethylamino)propyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The thiobenzoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiobenzoyl group or to modify the dimethylamino propoxy side chain.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines or alcohols .

Mechanism of Action

The mechanism of action of Morpholine, 4-(o-(3-(dimethylamino)propoxy)thiobenzoyl)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect cellular processes such as cytokinesis and cell cycle regulation . The dimethylamino propoxy side chain may also interact with cell membranes, altering their permeability and affecting cellular signaling pathways .

Properties

CAS No.

103041-95-8

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

[2-[3-(dimethylamino)propoxy]phenyl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C16H24N2O2S/c1-17(2)8-5-11-20-15-7-4-3-6-14(15)16(21)18-9-12-19-13-10-18/h3-4,6-7H,5,8-13H2,1-2H3

InChI Key

PWHJEZHEVRUFNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1C(=S)N2CCOCC2

Origin of Product

United States

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